Product packaging for 1-Phenylcyclooctene(Cat. No.:CAS No. 25328-90-9)

1-Phenylcyclooctene

Cat. No.: B15478106
CAS No.: 25328-90-9
M. Wt: 186.29 g/mol
InChI Key: ZDFZAFZAUTTZCQ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenylcyclooctene is a cyclic alkene of significant interest in synthetic and materials chemistry research, characterized by the presence of a phenyl substituent on an eight-membered ring. Its molecular formula is C 14 H 18 and it has a molecular weight of 186.29 g/mol . A primary and innovative application of this compound derivatives is in the synthesis of advanced polymeric materials. Specifically, 5-substituted cyclooctene derivatives can be functionalized to create ionic liquid monomers via click chemistry, leading to 1,2,3-triazolium-based poly(ionic liquids) (TPILs) . These polymers are synthesized via Ring-Opening Metathesis Polymerization (ROMP) using Grubbs second-generation catalyst, demonstrating good process control and resulting in viscous solutions. These TPILs exhibit high thermal stability (up to approximately 286°C) and low glass transition temperatures, suggesting high chain flexibility and making them promising candidates for specialized applications such as electrolyte membranes . As a cyclic alkene, the core cyclooctene structure is a fundamental building block in organometallic chemistry and catalysis, often serving as a precursor or ligand in various synthetic transformations . The strained nature of trans-cyclooctene derivatives, in particular, gives them exceptional reactivity in bioorthogonal reactions like the inverse-electron-demand Diels-Alder cycloaddition with tetrazines, which is one of the fastest bioorthogonal reactions known . While this specific high reactivity is well-documented for trans-cyclooctenes, the this compound scaffold offers a versatile platform for exploring similar and novel chemical spaces in materials science and synthetic methodology development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18 B15478106 1-Phenylcyclooctene CAS No. 25328-90-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25328-90-9

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(1E)-1-phenylcyclooctene

InChI

InChI=1S/C14H18/c1-2-5-9-13(10-6-3-1)14-11-7-4-8-12-14/h4,7-9,11-12H,1-3,5-6,10H2/b13-9+

InChI Key

ZDFZAFZAUTTZCQ-UKTHLTGXSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/C2=CC=CC=C2

Canonical SMILES

C1CCCC(=CCC1)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Phenylcyclooctene from Cyclooctanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclooctene, a valuable intermediate in organic synthesis. The described methodology involves a two-step reaction sequence commencing with the nucleophilic addition of a phenyl group to cyclooctanone (B32682) via a Grignard reaction, followed by the acid-catalyzed dehydration of the resultant tertiary alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes graphical representations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of substituted cycloalkenes is a fundamental pursuit in organic chemistry, with applications ranging from the construction of complex natural products to the development of novel pharmaceutical agents. This compound, in particular, serves as a versatile building block due to the presence of both a reactive double bond and an aromatic moiety within its eight-membered carbocyclic framework. This guide details a reliable and efficient two-step synthesis of this compound starting from the readily available cyclooctanone. The synthesis proceeds through the formation of the intermediate, 1-phenylcyclooctanol (B15367918), via a Grignard reaction, which is subsequently dehydrated to yield the target alkene.

Reaction Pathway

The overall synthesis of this compound from cyclooctanone can be depicted as a two-step process:

Step 1: Grignard Reaction

Cyclooctanone is reacted with phenylmagnesium bromide, a Grignard reagent, in an anhydrous ether solvent. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of cyclooctanone. Subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-phenylcyclooctanol.

Step 2: Dehydration

The 1-phenylcyclooctanol intermediate is then subjected to acid-catalyzed dehydration. In the presence of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), and heat, the hydroxyl group is protonated, forming a good leaving group (water). The departure of water generates a carbocation, which is then stabilized by the elimination of a proton from an adjacent carbon, leading to the formation of the double bond in this compound. The removal of water, often facilitated by a Dean-Stark apparatus, drives the equilibrium towards the product.

Reaction_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration Cyclooctanone Cyclooctanone IntermediateAlkoxide Magnesium alkoxide intermediate Cyclooctanone->IntermediateAlkoxide 1. Anhydrous Ether PhenylmagnesiumBromide Phenylmagnesium bromide (PhMgBr) PhenylmagnesiumBromide->IntermediateAlkoxide OnePhenylcyclooctanol 1-Phenylcyclooctanol IntermediateAlkoxide->OnePhenylcyclooctanol 2. H₃O⁺ AcidWorkup Acidic Workup (e.g., aq. HCl) OnePhenylcyclooctanol_step2 1-Phenylcyclooctanol OnePhenylcyclooctene This compound OnePhenylcyclooctanol_step2->OnePhenylcyclooctene p-TsOH, Toluene (B28343), Heat (Dean-Stark) Water Water

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Phenylcyclooctanol

This procedure outlines the Grignard reaction between cyclooctanone and phenylmagnesium bromide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Density (g/mL)QuantityMoles
Magnesium turnings24.31-2.67 g0.11
Bromobenzene (B47551)157.011.5015.7 g (10.5 mL)0.10
Anhydrous Diethyl Ether74.120.713100 mL-
Cyclooctanone126.200.94810.1 g (10.65 mL)0.08
6 M Hydrochloric Acid--50 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Brine (Saturated NaCl)--50 mL-
Anhydrous Sodium Sulfate----

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • All glassware must be rigorously dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Prepare a solution of bromobenzene in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion (approximately 10%) of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux gently. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Cyclooctanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of cyclooctanone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclooctanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 50 mL of 6 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-phenylcyclooctanol. The product can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound

This procedure details the acid-catalyzed dehydration of 1-phenylcyclooctanol.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Phenylcyclooctanol204.3116.3 g0.08 (from previous step)
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.76 g0.004
Toluene-150 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine (Saturated NaCl)-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • Dehydration Reaction:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 1-phenylcyclooctanol in 150 mL of toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue refluxing until no more water is collected in the trap (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by distillation.

    • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Quantitative Data Summary

StepReactantProductCatalystSolventTemperatureTimeYield
1Cyclooctanone, Phenylmagnesium bromide1-Phenylcyclooctanol-Anhydrous Diethyl Ether0 °C to RT2-3 h~85-95% (crude)
21-PhenylcyclooctanolThis compoundp-Toluenesulfonic acidTolueneReflux2-4 h~80-90% (after purification)

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Reaction cluster_dehydration Dehydration A Prepare Phenylmagnesium Bromide B React with Cyclooctanone A->B C Acidic Workup B->C D Isolate Crude 1-Phenylcyclooctanol C->D E Dissolve Alcohol in Toluene D->E Proceed to next step F Add p-TsOH Catalyst E->F G Reflux with Dean-Stark Trap F->G H Workup and Neutralization G->H I Purify by Distillation H->I J Obtain Pure This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from cyclooctanone via a Grignard reaction followed by acid-catalyzed dehydration is a robust and high-yielding process. The detailed protocols and workflow provided in this guide are intended to facilitate the successful execution of this synthesis in a research setting. Careful attention to anhydrous conditions during the Grignard reaction is critical for achieving high yields of the intermediate alcohol. The subsequent dehydration, driven to completion by the removal of water, provides the desired alkene in good purity after distillation. This synthetic route offers a practical and efficient method for accessing this compound for further applications in organic synthesis and drug development.

An In-depth Technical Guide on the Solubility of 1-Phenylcyclooctene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the expected solubility of 1-Phenylcyclooctene based on fundamental principles of organic chemistry and data available for structurally similar compounds. To date, specific quantitative solubility data for this compound in common organic solvents has not been reported in publicly accessible scientific literature. The information presented herein is intended to guide researchers and drug development professionals in handling and utilizing this compound.

Introduction

This compound is a substituted cycloalkene of interest in organic synthesis and potentially in the development of novel chemical entities. Its structure, featuring a non-polar cyclooctene (B146475) ring and a phenyl group, largely dictates its physical properties, including its solubility. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and application in various chemical and biological systems. This guide summarizes the expected qualitative solubility, provides a general experimental protocol for solubility determination, and outlines a typical synthesis and purification workflow.

Predicted Solubility Profile

Based on the principle of "like dissolves like," this compound, a non-polar hydrocarbon, is expected to be soluble in a range of common non-polar and weakly polar organic solvents. Conversely, it is predicted to be virtually insoluble in polar solvents, most notably water.

The solubility of analogous compounds such as styrene (B11656), indene, and cyclooctene supports this prediction. For instance, styrene is highly soluble in organic solvents like hexane, toluene, and chloroform, while being only sparingly soluble in water[1][2][3]. Similarly, cyclooctene is soluble in nonpolar organic solvents such as hexane, benzene, and toluene[4]. Indene is reported to be miscible with most organic solvents, including benzene, ether, and acetone, but insoluble in water[5][6][7][8][9].

The predicted qualitative solubility of this compound in a selection of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Hexane, Cyclohexane, Toluene, BenzeneHigh"Like dissolves like" principle; both solute and solvents are non-polar hydrocarbons, leading to favorable van der Waals interactions.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents have low polarity and can effectively solvate non-polar compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to HighEthers are relatively non-polar and are good solvents for a wide range of organic compounds.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateWhile more polar than hydrocarbons, these solvents can often dissolve non-polar compounds to a significant extent.
Esters Ethyl AcetateModeratePossesses both polar and non-polar characteristics, allowing for some interaction with non-polar solutes.
Alcohols Methanol, EthanolLow to InsolubleThe high polarity and hydrogen-bonding nature of alcohols make them poor solvents for non-polar hydrocarbons.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Low to InsolubleThese are highly polar solvents and are not expected to effectively solvate a non-polar compound like this compound.
Aqueous WaterInsolubleThe high polarity and strong hydrogen-bonding network of water preclude the dissolution of non-polar hydrocarbons.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, a standardized experimental protocol should be followed. The following is a general method that can be adapted for various solvents.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge (optional)

  • Syringe filters (PTFE, 0.22 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solute is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the undissolved solid to settle. If necessary, centrifuge the vial at a low speed to aid separation.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining micro-particulates.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Synthesis and Purification Workflow

A common method for the synthesis of alkenes is the Wittig reaction[10][11][12][13][14]. The purification of the resulting alkene can typically be achieved through column chromatography[15][16][17][18][19]. A logical workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Purification_Workflow cluster_synthesis Synthesis (Wittig Reaction) cluster_workup Work-up cluster_purification Purification (Column Chromatography) start Cyclooctanone + Benzyltriphenylphosphonium halide reaction Wittig Reaction in Anhydrous Solvent (e.g., THF) start->reaction base Strong Base (e.g., n-BuLi) base->reaction quench Quench Reaction (e.g., with water) reaction->quench crude Crude Reaction Mixture: This compound + Triphenylphosphine oxide + Unreacted starting materials extract Liquid-Liquid Extraction (e.g., with Diethyl Ether/Water) quench->extract dry Dry Organic Layer (e.g., with Na2SO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate load Load Crude Product onto Silica Gel Column concentrate->load elute Elute with Non-polar Solvent (e.g., Hexane) load->elute fractions Collect Fractions elute->fractions tlc Analyze Fractions (TLC) fractions->tlc combine Combine Pure Fractions tlc->combine final_concentrate Solvent Removal combine->final_concentrate pure_product Pure this compound final_concentrate->pure_product

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1-Phenylcyclooctene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and reactivity of 1-phenylcyclooctene, a versatile cyclic alkene with potential applications in organic synthesis and as a building block for complex molecular architectures. The protocols provided are based on available literature and are intended to serve as a guide for researchers.

Synthesis of this compound

This compound can be synthesized in a two-step sequence starting from cyclooctanone (B32682). The first step involves a Grignard reaction with phenylmagnesium bromide to form the corresponding tertiary alcohol, which is subsequently dehydrated to yield the desired alkene.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

Step 1: Synthesis of 1-Phenylcyclooctan-1-ol

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine and a few drops of bromobenzene to the magnesium turnings in a minimal amount of dry THF to initiate the Grignard reaction.

  • Once the reaction begins (as evidenced by heat evolution and a color change), add a solution of bromobenzene (1.0 equivalent) in dry THF dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclooctanone (1.0 equivalent) in dry THF dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-phenylcyclooctan-1-ol.

Step 2: Dehydration to this compound

  • To a solution of the crude 1-phenylcyclooctan-1-ol in benzene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthesis Workflow

cluster_synthesis Synthesis of this compound cyclooctanone Cyclooctanone alcohol 1-Phenylcyclooctan-1-ol cyclooctanone->alcohol Grignard Reaction grignard Phenylmagnesium Bromide (in THF) grignard->alcohol dehydration p-TsOH, Benzene (Dehydration) alcohol->dehydration product This compound dehydration->product cluster_nbs Reaction of this compound with NBS start This compound reagents NBS, CCl₄ Radical Initiator products Mixture of Products: - Allylic Bromides - Dienes - Allylic Alcohol (post-hydrolysis) start->products Allylic Bromination reagents->products cluster_potential Potential Synthetic Transformations of this compound start This compound hydrogenation Catalytic Hydrogenation start->hydrogenation epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation cycloaddition [4+2] Cycloaddition (Diels-Alder) start->cycloaddition product_h Phenylcyclooctane hydrogenation->product_h product_e 1-Phenyl-1,2-epoxycyclooctane epoxidation->product_e product_c Polycyclic Adduct cycloaddition->product_c

Application Notes and Protocols: Reaction of 1-Phenylcyclooctene with N-Bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1-phenylcyclooctene with N-bromosuccinimide (NBS) is a key transformation in synthetic organic chemistry, primarily utilized for the introduction of a bromine atom at the allylic position. This reaction proceeds via a free-radical chain mechanism and is a valuable tool for the functionalization of cyclic alkenes. The presence of the phenyl group on the cyclooctene (B146475) ring influences the reactivity and can lead to a complex mixture of products, including rearranged and non-rearranged allylic bromides, as well as subsequent elimination and hydrolysis products. Understanding the reaction conditions and product distribution is crucial for the strategic design of synthetic routes in drug development and materials science.

Reaction Overview

The treatment of this compound with one equivalent of N-bromosuccinimide in a non-polar solvent such as carbon tetrachloride (CCl₄) at elevated temperatures (typically around 65 °C) initiates a free-radical allylic bromination.[1] The reaction is known to yield a variety of products due to the potential for radical rearrangement and subsequent reactions of the initial products.

The primary products observed from this reaction include a vinyl bromide, 1,3-dienes, bromo-1,3-dienes, and an allylic alcohol.[1] The formation of these products can be rationalized by competing reaction pathways originating from the allylic radical intermediates.

Data Presentation

The reaction of this compound with NBS leads to a mixture of products. The distribution of these products is influenced by the reaction conditions and the stability of the radical intermediates. A study by Büyükkıdan et al. provides insight into the classes of compounds formed.[1]

Product ClassSpecific ProductsObserved Yield
Non-rearranged Products 3-Bromo-8-phenylcyclooctene~34%
Allylic Brominated Products Mixture including rearranged bromides and their derivatives~33%
Vinyl Bromide 1-Bromo-8-phenylcycloocteneNot specified
1,3-Dienes Phenyl-1,3-cyclooctadiene isomersNot specified
Bromo-1,3-dienes Bromo-phenyl-1,3-cyclooctadiene isomersNot specified
Allylic Alcohol Phenylcyclooctenol isomer (likely from hydrolysis of a bromide precursor)Not specified

Experimental Protocols

The following is a representative experimental protocol for the reaction of this compound with NBS, based on published procedures.[1]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Carbon tetrachloride (CCl₄), anhydrous

  • Radical initiator (e.g., benzoyl peroxide or AIBN), optional

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: A solution of this compound (1.0 equivalent) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: N-Bromosuccinimide (1.0 equivalent) is added to the solution. A small amount of a radical initiator can be added to facilitate the reaction, although thermal initiation is often sufficient.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 65 °C in CCl₄) with vigorous stirring.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid succinimide (B58015) byproduct is removed by filtration.

    • The filtrate is washed sequentially with water and brine to remove any remaining water-soluble impurities.

    • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product mixture is purified by column chromatography on silica gel to isolate the various products.[1] The specific eluent system will depend on the polarity of the target compounds.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for the Reaction of this compound with NBS cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start 1. Prepare solution of this compound in CCl4 add_nbs 2. Add N-Bromosuccinimide (1 eq.) start->add_nbs reflux 3. Heat to reflux (~65 °C) with stirring add_nbs->reflux monitor 4. Monitor reaction by TLC/GC reflux->monitor cool 5. Cool to room temperature monitor->cool filter 6. Filter to remove succinimide cool->filter wash 7. Wash filtrate with water and brine filter->wash dry 8. Dry organic layer wash->dry evaporate 9. Remove solvent under reduced pressure dry->evaporate chromatography 10. Purify by column chromatography evaporate->chromatography products Isolated Products: - Vinyl bromide - 1,3-Dienes - Bromo-1,3-dienes - Allylic alcohol chromatography->products reaction_mechanism Proposed Mechanism for the Reaction of this compound with NBS cluster_initiation Initiation cluster_propagation Propagation cluster_further_reactions Further Reactions NBS NBS Br_radical Br• NBS->Br_radical Heat/Light alkene This compound allylic_radical1 Allylic Radical A alkene->allylic_radical1 + Br• HBr HBr allylic_radical1->HBr allylic_bromide1 Allylic Bromide A (Non-rearranged) allylic_radical1->allylic_bromide1 + Br2 allylic_radical2 Allylic Radical B (Rearranged) allylic_radical1->allylic_radical2 Resonance Br2 Br2 HBr->Br2 + NBS allylic_bromides Allylic Bromides allylic_bromide1->allylic_bromides allylic_bromide2 Allylic Bromide B (Rearranged) allylic_radical2->allylic_bromide2 + Br2 allylic_bromide2->allylic_bromides elimination Elimination (-HBr) allylic_bromides->elimination hydrolysis Hydrolysis allylic_bromides->hydrolysis dienes Dienes & Bromo-dienes elimination->dienes alcohol Allylic Alcohol hydrolysis->alcohol

References

Application Notes and Protocols: The Use of Phenyl-Substituted Cyclooctenes in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry comprises a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] These reactions typically involve two mutually reactive partners: a bioorthogonal reporter and a probe. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a strained alkene and a tetrazine.[2] trans-Cyclooctenes (TCOs) are highly strained and reactive dienophiles that have gained significant traction for their rapid reaction rates with tetrazines, making them ideal for in vivo applications.[3] This document provides an overview of the use of trans-cyclooctenes, with a focus on the implications of phenyl substitution, in bioorthogonal chemistry. While specific data for 1-phenylcyclooctene is not extensively available in the literature, we can infer its properties and applications based on the well-studied reactivity of other substituted trans-cyclooctenes and tetrazines bearing phenyl groups.

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The key reaction involving trans-cyclooctenes in bioorthogonal chemistry is the IEDDA cycloaddition with 1,2,4,5-tetrazines (Tz).[4] This reaction is exceptionally fast, with second-order rate constants reaching up to 106 M-1s-1, and proceeds without the need for a catalyst.[4] The reaction is highly chemoselective and forms a stable dihydropyridazine (B8628806) product, releasing nitrogen gas as the only byproduct.[4] The rate of the TCO-tetrazine ligation is influenced by the electronic properties of both reactants. Electron-withdrawing groups on the tetrazine generally increase the reaction rate.[5]

The general mechanism for the TCO-tetrazine ligation is a [4+2] cycloaddition followed by a retro-Diels-Alder reaction to eliminate N2.[1]

Quantitative Data

The following table summarizes the second-order rate constants for the IEDDA reaction between various trans-cyclooctenes and tetrazines. This data provides a framework for understanding how substitutions on both reaction partners can modulate the reaction kinetics.

trans-Cyclooctene (B1233481) (TCO) DerivativeTetrazine (Tz) DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]SolventReference
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine20009:1 Methanol/Water[1]
(E)-Cyclooct-4-enol(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamineNot specified, but described as "very rapid"Not specified[6]
sTCO4-nitrophenyl substituted 1,2,4-triazine99.24Not specified[7]
TCO-modified antibodyVarious Tz-derivatives>50,000 for efficient in vivo ligationIn vivo[8]

Experimental Protocols

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a protein containing a primary amine (e.g., lysine (B10760008) residues) with a trans-cyclooctene-NHS ester, followed by ligation with a tetrazine-fluorophore.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-PEGn-NHS ester (e.g., TCO-PEG12-NHS ester)[4]

  • Dimethylsulfoxide (DMSO)

  • Tetrazine-fluorophore conjugate

  • Spin desalting columns[4]

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in PBS buffer at a concentration of 1-5 mg/mL.

  • Activation of Protein with TCO-NHS Ester:

    • Prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 30-60 minutes.[4]

  • Removal of Excess TCO-NHS Ester:

    • Remove the unreacted TCO-PEGn-NHS ester using a spin desalting column according to the manufacturer's instructions.

  • Tetrazine Ligation:

    • Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO.

    • Add a 2-5 fold molar excess of the tetrazine-fluorophore stock solution to the TCO-labeled protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Removal of Excess Tetrazine-Fluorophore:

    • Purify the labeled protein from the excess tetrazine-fluorophore using a spin desalting column.

  • Analysis:

    • Confirm the labeling by SDS-PAGE with fluorescence imaging or by mass spectrometry.

Protocol 2: Site-Specific Enzymatic Labeling of a Protein with a TCO-Handle

This protocol outlines the site-specific labeling of a protein containing a CAAX box motif using protein farnesyltransferase (PFTase) and a TCO-functionalized geranyl diphosphate (B83284) analog.[9][10]

Materials:

  • CAAX-box containing protein (e.g., eGFP-CVIA)[9]

  • trans-cyclooctene geranyl diphosphate (TCO-GDP)

  • Recombinant PFTase[9]

  • Reaction Buffer (50 mM Tris, 10 mM MgCl₂, 10 µM ZnCl₂, 15 mM DTT, pH 7.5)[9]

  • Tetrazine-probe

  • Size-exclusion chromatography column (e.g., NAP 5)[9]

Procedure:

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Reaction Buffer

      • CAAX-box protein to a final concentration of ~2.4 µM[9]

      • TCO-GDP to a final concentration of ~24 µM[9]

      • PFTase to a final concentration of ~2.5 µg per 11 µL reaction volume[9]

    • Incubate the reaction at 30°C for 4 hours.[9]

  • Purification of TCO-labeled Protein:

    • Concentrate the reaction mixture and remove excess TCO-GDP using a size-exclusion column (e.g., NAP 5 column).[9]

  • Tetrazine Ligation:

    • Add a molar excess of the tetrazine-probe to the purified TCO-labeled protein.

    • Incubate at room temperature for 1 hour.

  • Analysis:

    • Analyze the final labeled protein by mass spectrometry to confirm successful ligation.[9]

Visualizations

Protein_Labeling_Workflow A Protein with Primary Amine (e.g., Lysine) B Add TCO-NHS Ester A->B Activation C TCO-labeled Protein B->C D Purify (Spin Desalting) C->D E Add Tetrazine-Fluorophore D->E Ligation F Labeled Protein E->F G Purify (Spin Desalting) F->G H Analysis (SDS-PAGE, MS) G->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Eight-Membered Rings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of eight-membered rings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the formation of medium-sized rings.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental challenges in synthesizing eight-membered rings?

The synthesis of eight-membered rings is notoriously difficult due to a combination of unfavorable thermodynamic and kinetic factors that are less pronounced in the formation of smaller (5- and 6-membered) or larger (12+ membered) rings.[1][2][3] The primary challenges are:

  • Unfavorable Entropy: There is a low probability of the two reactive ends of a linear precursor chain coming into close proximity to react, which represents a significant entropic barrier.

  • Enthalpic Strain (Ring Strain): Eight-membered rings suffer from a unique combination of strains:

    • Angle Strain: Deviation from ideal tetrahedral bond angles.

    • Torsional Strain: Eclipsing interactions between adjacent bonds.

    • Transannular Strain: A specific type of steric strain where atoms on opposite sides of the ring crowd each other.[4][5] This cross-ring repulsion is a hallmark of medium-sized rings.

Q2: What is transannular strain and how does it specifically affect eight-membered rings?

Transannular strain is a form of steric hindrance caused by non-bonded atoms or groups across the ring from each other being forced into close proximity.[4][5][6] In cyclooctane, for example, hydrogens on one side of the ring can "bump" into hydrogens on the other side, leading to repulsion and an increase in the molecule's overall energy.[4][5] To minimize this, eight-membered rings adopt puckered, non-planar conformations, with the "boat-chair" form being the most stable for cyclooctane.[7] This inherent strain makes the ring thermodynamically less stable than its open-chain counterpart or strain-free rings like cyclohexane.

Q3: Why is dimerization or oligomerization a common side reaction, and how can it be minimized?

Dimerization and oligomerization are intermolecular reactions that compete with the desired intramolecular cyclization. These side reactions are often kinetically favored because it can be easier for one molecule to react with another than for its own two ends to find each other. This competition is a major hurdle, especially in the synthesis of medium-sized rings.

The most common strategy to minimize these side reactions is the high-dilution principle . By performing the reaction at very low concentrations (typically 0.01 M or less), the probability of two different molecules encountering each other is significantly reduced, thereby favoring the intramolecular pathway.[7]

Q4: How important is the conformation of the linear precursor to the success of the cyclization?

The conformation of the acyclic starting material is critical. If the precursor is flexible and exists in many conformations, the population of the specific conformation required for cyclization will be low, resulting in a slow reaction and poor yields. Pre-organizing the precursor into a "cyclization-ready" conformation can dramatically improve efficiency. This can be achieved by incorporating rigid structural elements (e.g., double bonds, aromatic rings, or existing rings) into the linear chain to restrict its conformational freedom and favor a folded state.[5][8]

Troubleshooting Guide

Problem 1: Low or No Yield in Ring-Closing Metathesis (RCM)

You are attempting an RCM reaction to form an eight-membered ring, but you are observing low yields, recovery of starting material, or a complex mixture of oligomeric byproducts.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Intermolecular Reactions Dominating Decrease Concentration: This is the most critical parameter. Ensure you are operating under high-dilution conditions (e.g., 0.001–0.01 M). Consider using a syringe pump for slow addition of the substrate to the catalyst solution to maintain a pseudo-low concentration.
Catalyst Incompatibility or Decomposition Switch Catalyst: For eight-membered rings, second-generation Grubbs or Hoveyda-Grubbs catalysts can sometimes be too active and promote unwanted side reactions like double bond isomerization. The first-generation Grubbs catalyst may offer better results by favoring cyclization over oligomerization.[9]
Unfavorable Precursor Conformation Substrate Modification: If possible, redesign the precursor to be more rigid. Introducing a cis-double bond or a bulky substituent can help pre-organize the molecule for cyclization.
Product is Thermodynamically Unstable Change Reaction Conditions: The RCM reaction is reversible. If the eight-membered ring product is highly strained, the equilibrium may favor the starting material or ring-opened oligomers. Try running the reaction at a lower temperature to favor the kinetic product.
Ethylene (B1197577) Inhibition Remove Ethylene: The ethylene byproduct can inhibit the catalyst. Perform the reaction under a vacuum or a continuous flow of an inert gas (like argon) to drive the equilibrium toward the product by removing ethylene.
Problem 2: Dieckmann Condensation Yields Primarily Dimers

You are attempting to form an eight-membered ring via an intramolecular Dieckmann condensation of a 1,9-diester, but the main product is the intermolecularly condensed dimer.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Reaction is Not Under High Dilution Ensure High Dilution: The Dieckmann condensation is highly sensitive to concentration when forming medium-sized rings. Dimerization is a very common side reaction for rings with more than seven members.[10] Use high-dilution techniques as described above.
Thermodynamic Pitfall Use a Non-Nucleophilic Base: Employ a strong, sterically hindered base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) in an aprotic solvent. This can favor the kinetic intramolecular cyclization product.[10]
Method is Unsuitable for Ring Size Consider Alternative Strategies: The Dieckmann condensation is often inefficient for eight-membered rings.[1] Consider switching to a more robust method for medium ring formation, such as Ring-Closing Metathesis (RCM) or a Nozaki-Hiyama-Kishi (NHK) intramolecular coupling, which are known to be more effective for this ring size.[11]

Data Presentation

Table 1: Strain Energies of Cycloalkanes

The total strain energy provides a quantitative measure of the instability of a cyclic molecule compared to a hypothetical strain-free analogue. Note the peak in strain for medium-sized rings (8-11 carbons), which correlates with the synthetic difficulty.

Ring Size (n)CycloalkaneTotal Strain Energy (kcal/mol)Strain per CH₂ Group (kcal/mol)
3Cyclopropane27.69.2
4Cyclobutane26.36.6
5Cyclopentane6.21.2
6Cyclohexane00
7Cycloheptane6.30.9
8Cyclooctane 9.7 1.2
9Cyclononane12.61.4
10Cyclodecane12.01.2
11Cycloundecane11.31.0
12Cyclododecane4.10.3

Data compiled from various sources on heats of combustion.[7][8]

Experimental Protocols

Protocol 1: Eight-Membered Ring Lactam Synthesis via Ring-Closing Metathesis (RCM)

This protocol is adapted from a procedure for the synthesis of a constrained eight-membered ring lactam, where a first-generation Grubbs catalyst was found to be superior to a second-generation catalyst.[9]

Reaction: Diene Precursor → 8-Membered Lactam + Ethylene

Materials:

  • Acyclic diene precursor (e.g., an N-acyl-N-allyl-4-pentenylamine derivative)

  • Grubbs Catalyst®, 1st Generation (5-10 mol%)

  • Anhydrous, degassed dichloromethane (B109758) (DCM)

Procedure:

  • Setup: Under an inert atmosphere of argon, add the Grubbs catalyst to a flask equipped with a reflux condenser.

  • Solvent Addition: Add half of the total required volume of anhydrous, degassed DCM to the flask to dissolve the catalyst.

  • Substrate Addition: Dissolve the diene precursor in the remaining DCM to create a dilute solution (e.g., 0.01 M).

  • Slow Addition: Using a syringe pump, add the diene solution to the stirring catalyst solution over a period of 4-8 hours at room temperature. The slow addition is crucial to maintain high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 1 hour to deactivate the catalyst.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the eight-membered ring product.

Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

The NHK reaction is a powerful method for forming C-C bonds and is particularly useful for complex macrocyclizations, often succeeding where other methods fail due to its high chemoselectivity and tolerance of various functional groups.[11][12][13]

Reaction: Acyclic Precursor with Aldehyde and Vinyl/Allyl Halide → 8-Membered Cyclic Alcohol

Materials:

  • Acyclic precursor containing both an aldehyde and a vinyl or allyl halide moiety

  • Chromium(II) chloride (CrCl₂) (4-6 equivalents)

  • Nickel(II) chloride (NiCl₂) (0.1-1 mol%, as a co-catalyst)

  • Anhydrous, degassed solvent (e.g., DMF or DMSO)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under a strict argon atmosphere, add the CrCl₂ and NiCl₂. Add the anhydrous, degassed solvent and stir the resulting suspension vigorously for 15-30 minutes.

  • Substrate Addition: Dissolve the acyclic precursor in the same anhydrous solvent to create a dilute solution (e.g., 0.005 M).

  • Slow Addition: Using a syringe pump, add the precursor solution to the stirring Cr/Ni suspension over 10-15 hours at room temperature. The flask should be protected from light.

  • Reaction Monitoring: After the addition is complete, continue stirring for another 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract several times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired macrocyclic alcohol.

Visualizations

// Nodes start [label="Low Yield in 8-Membered\nRing Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_conc [label="Is reaction run under\nhigh dilution (<0.01 M)?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; dilute [label="ACTION: Decrease concentration.\nUse syringe pump for slow addition.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_method [label="Is the chosen synthetic\nmethod optimal?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; rcm_issue [label="RCM Specific Issues?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; dieckmann_issue [label="Dieckmann Specific Issues?", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=diamond]; other_method [label="ACTION: Consider alternative strategy\n(e.g., NHK, Radical Cyclization).", fillcolor="#34A853", fontcolor="#FFFFFF"]; rcm_catalyst [label="ACTION: Switch catalyst.\n(e.g., Gen II -> Gen I).\nLower temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_precursor [label="Is the precursor conformationally\nflexible?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; redesign [label="ACTION: Redesign precursor for\nrigidity (e.g., add rings, cis-alkenes).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_conc; check_conc -> dilute [label="No"]; dilute -> end; check_conc -> check_method [label="Yes"]; check_method -> rcm_issue [label="Using RCM"]; check_method -> dieckmann_issue [label="Using Dieckmann"]; check_method -> check_precursor [label="Other"]; rcm_issue -> rcm_catalyst [label="Yes"]; rcm_catalyst -> end; rcm_issue -> check_precursor [label="No"]; dieckmann_issue -> other_method [label="Yes (High Dimerization)"]; other_method -> end; dieckmann_issue -> check_precursor [label="No"]; check_precursor -> redesign [label="Yes"]; redesign -> end; check_precursor -> end [label="No"]; } Caption: Troubleshooting workflow for low-yield eight-membered ring synthesis.

// Relationships Enthalpy -> MediumRings [label="Major Barrier", color="#202124"]; Entropy -> MediumRings [label="Major Barrier", color="#202124"]; Entropy -> LargeRings [label="Dominant Barrier", color="#202124"]; } Caption: Key thermodynamic barriers in the synthesis of medium-sized rings.

// Nodes precursor [label="Linear Di-functional Precursor\n(Molecule A)", fillcolor="#FFFFFF", fontcolor="#202124"]; intramolecular [label="Intramolecular Cyclization\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; intermolecular [label="Intermolecular Reaction\n(Dimerization/Oligomerization)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; precursor2 [label="Another Precursor\n(Molecule B)", fillcolor="#FFFFFF", fontcolor="#202124"]; dimer [label="Dimer (A-B)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges precursor -> intramolecular [label="k_intra\n(Favored at low conc.)"]; precursor -> intermolecular [label="k_inter"]; precursor2 -> intermolecular [label="k_inter\n(Favored at high conc.)"]; intermolecular -> dimer; } Caption: Competing pathways: intramolecular cyclization vs. intermolecular reaction.

References

Technical Support Center: Reaction of 1-Phenylcyclooctene with NBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 1-Phenylcyclooctene with N-bromosuccinimide (NBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the reaction between this compound and NBS?

The primary and expected products from the reaction of this compound with NBS are a mixture of allylic bromides. However, these initial products are often unstable and can undergo further reactions or rearrangements, especially during purification.[1]

Q2: I've observed multiple unexpected spots on my TLC plate after reacting this compound with NBS. What are the likely side products?

The reaction of this compound with NBS is known to produce a complex mixture of products.[1] Besides the expected allylic bromides, common side products that can be formed, particularly after workup and chromatography on silica (B1680970) gel, include:

  • 1,3-Dienes: These can form through the elimination of HBr from the allylic bromide products.

  • Bromo-1,3-dienes: These can arise from the elimination of HBr from allylic dibromide intermediates.[1]

  • Vinyl Bromide: A vinyl bromide derivative has also been isolated from the reaction mixture.[1]

  • Allylic Alcohols: The presence of moisture can lead to the hydrolysis of the allylic bromides to form allylic alcohols.[1]

  • α,β-Unsaturated Ketones: These can be formed from the allylic bromides upon treatment with agents like silver perchlorate.[1]

  • Dibromo Compounds: In some cases, addition of bromine across the double bond can occur as a side reaction.[2][3]

Q3: My reaction yield of the desired allylic bromide is low. What are the potential causes and how can I mitigate them?

Low yields of the desired allylic bromide can be attributed to several factors:

  • Instability of Products: The allylic bromide products are often sensitive to heat and moisture, leading to decomposition or conversion to side products during the reaction or purification.[1]

  • Side Reactions: The formation of the various side products mentioned in Q2 directly consumes the starting material and the desired product, thus lowering the yield.

  • Reaction Conditions: The choice of solvent and the presence of radical initiators can influence the product distribution. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4).[1][3]

  • Purity of NBS: Using freshly recrystallized NBS is recommended to minimize side reactions, such as the formation of α-bromoketones and dibromo compounds.[2][3]

To improve the yield, it is crucial to work under anhydrous conditions and to purify the product carefully, potentially using chromatographic methods at low temperatures.

Troubleshooting Guides

Issue: Identification of Unknown Side Products

If you are observing unexpected products, consider the following characterization data which has been reported for side products in the reaction of this compound with NBS.

Compound ClassIsolated ProductsYield (%)
1,3-Dienes1-Phenyl-1,3-cyclooctadieneNot specified
1-Phenyl-1,5-cyclooctadieneNot specified
Bromo-1,3-dienes2-Bromo-1-phenyl-1,3-cyclooctadiene10
4-Bromo-1-phenyl-1,3-cyclooctadiene8
Allylic Alcohols3-Phenyl-2-cycloocten-1-olNot specified
Vinyl Bromides(E)-1-(1-Bromocyclooct-1-en-1-yl)benzeneNot specified

Yields are based on the isolated products after column chromatography as reported by Büyükkıdan, et al.[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from cyclooctanone (B32682). The reaction involves the addition of phenylmagnesium bromide to cyclooctanone in THF at 0 °C. The resulting alcohol is then dehydrated using p-toluenesulfonic acid (p-TsOH) in refluxing benzene (B151609) to yield this compound.[1]

Reaction of this compound with NBS

The reaction is carried out by treating this compound with one equivalent of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at a temperature of 65 °C.[1] The reaction mixture will likely contain a mixture of allylic bromides.

Purification of Products

Purification of the crude reaction mixture is typically performed using column chromatography on silica gel. It is important to note that the initial allylic bromide products are sensitive and may convert to other products on the silica gel column.[1]

Reaction Pathway Diagram

The following diagram illustrates the relationship between the starting material, the initial unstable products, and the subsequently isolated side products.

Reaction_Pathway This compound This compound Allylic Bromides (Unstable Mixture) Allylic Bromides (Unstable Mixture) This compound->Allylic Bromides (Unstable Mixture) NBS, CCl4, 65°C 1,3-Dienes 1,3-Dienes Allylic Bromides (Unstable Mixture)->1,3-Dienes Elimination (on silica) Bromo-1,3-dienes Bromo-1,3-dienes Allylic Bromides (Unstable Mixture)->Bromo-1,3-dienes Elimination (on silica) Allylic Alcohol Allylic Alcohol Allylic Bromides (Unstable Mixture)->Allylic Alcohol Hydrolysis (on silica) Vinyl Bromide Vinyl Bromide Allylic Bromides (Unstable Mixture)->Vinyl Bromide α,β-Unsaturated Ketones α,β-Unsaturated Ketones Allylic Bromides (Unstable Mixture)->α,β-Unsaturated Ketones AgClO4

Caption: Reaction pathways of this compound with NBS.

References

Technical Support Center: Managing Ring Strain in 1-Phenylcyclooctene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenylcyclooctene. The inherent ring strain and conformational flexibility of the cyclooctene (B146475) ring can present unique challenges in chemical transformations. This guide aims to provide practical solutions to common issues encountered during synthesis and subsequent reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during common experimental procedures involving this compound.

Synthesis of this compound via Grignard Reaction and Dehydration

The synthesis of this compound typically involves the reaction of phenylmagnesium bromide with cyclooctanone (B32682), followed by acid-catalyzed dehydration of the resulting alcohol.

Experimental Workflow: Synthesis of this compound

Synthesis of this compound Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Workup & Purification Cyclooctanone Cyclooctanone Grignard_Reaction Grignard Reaction (0°C to RT) Cyclooctanone->Grignard_Reaction PhMgBr Phenylmagnesium Bromide in THF PhMgBr->Grignard_Reaction Intermediate 1-Phenylcyclooctanol (B15367918) Grignard_Reaction->Intermediate Forms alcohol intermediate Dehydration Dehydration (Reflux) Intermediate->Dehydration Acid p-TsOH in Benzene Acid->Dehydration Workup Aqueous Workup Dehydration->Workup Crude product Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the two-step synthesis of this compound.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low yield of 1-phenylcyclooctanol (Grignard step) 1. Wet glassware or solvent.[1][2][3] 2. Impure magnesium turnings. 3. Incomplete reaction.1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine. 3. Ensure slow addition of cyclooctanone to the Grignard reagent and allow for sufficient reaction time. Titrate the Grignard reagent to determine its exact concentration before use.[1]
Formation of multiple products during dehydration 1. Rearrangement of the carbocation intermediate. 2. Isomerization of the double bond.1. Use a milder dehydrating agent, such as iodine or a less concentrated acid solution. 2. Control the reaction temperature and time carefully to minimize isomerization.
Incomplete dehydration 1. Insufficient amount of acid catalyst. 2. Insufficient reaction time or temperature.1. Increase the molar ratio of the acid catalyst. 2. Ensure the reaction is heated to reflux for an adequate period. Monitor the reaction by TLC.
Epoxidation of this compound

Epoxidation of this compound with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can be influenced by the steric bulk of the phenyl group and the conformation of the cyclooctene ring.

Logical Troubleshooting Flow for Epoxidation

Epoxidation Troubleshooting Start Epoxidation of This compound Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Epoxidation Problem->Success No Side_Products Side Products Low_Yield->Side_Products Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Hydrolysis Epoxide hydrolysis to diol Side_Products->Hydrolysis Rearrangement Acid-catalyzed rearrangement Side_Products->Rearrangement Check_Reagent Check m-CPBA activity Incomplete_Reaction->Check_Reagent Check_Alkene Verify alkene purity Incomplete_Reaction->Check_Alkene Increase_Time Increase reaction time Incomplete_Reaction->Increase_Time Increase_Equiv Increase m-CPBA equivalents Check_Reagent->Increase_Equiv Purification Optimize purification Check_Alkene->Purification Increase_Equiv->Success Increase_Time->Success Purification->Success Use_Buffer Add a buffer (e.g., Na2HPO4) Hydrolysis->Use_Buffer Rearrangement->Use_Buffer Use_Buffer->Success Use_Buffer->Success

Caption: A decision tree for troubleshooting common epoxidation issues.

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low or no conversion to the epoxide 1. Decomposed m-CPBA. 2. Insufficient equivalents of m-CPBA.1. Use fresh m-CPBA or test the activity of the current batch. 2. Increase the molar equivalents of m-CPBA (e.g., from 1.1 to 1.5 eq.).
Formation of diol as a side product 1. Presence of water in the reaction mixture.[4] 2. Acid-catalyzed ring-opening of the epoxide by the m-chlorobenzoic acid byproduct.[4]1. Use anhydrous solvents. 2. Perform the reaction in the presence of a buffer such as sodium bicarbonate or disodium (B8443419) hydrogen phosphate (B84403) to neutralize the acidic byproduct.
Complex product mixture 1. Radical side reactions leading to allylic oxidation.[4] 2. Rearrangement of the epoxide under acidic conditions.1. The inherent conformation of cyclooctene often disfavors allylic hydrogen abstraction, but if observed, consider alternative epoxidation reagents. 2. Use buffered conditions to prevent acid-catalyzed rearrangements.
Catalytic Hydrogenation of this compound

The reduction of the double bond in this compound to form phenylcyclooctane is typically achieved through catalytic hydrogenation, often using palladium on carbon (Pd/C).

Common Problems and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or slow reaction 1. Catalyst poisoning.[5][6][7][8] 2. Insufficient hydrogen pressure. 3. Poor quality catalyst.1. Ensure the substrate and solvent are free of sulfur or nitrogen-containing impurities. If poisoning is suspected, the catalyst may need to be replaced.[6][8] 2. Increase the hydrogen pressure (if equipment allows). 3. Use a fresh batch of catalyst.
Hydrogenolysis of the phenyl group 1. Aggressive reaction conditions (high temperature or pressure). 2. Use of certain catalysts.1. Conduct the reaction at or near room temperature and atmospheric pressure. 2. Pd/C is generally selective for the alkene over the aromatic ring under mild conditions. Avoid more aggressive catalysts like platinum oxide unless necessary.[9]
Isomerization of the double bond 1. This is a known side reaction with Pd/C catalysts.[9]1. If this is a significant issue, consider using a different catalyst such as platinum, which is less prone to causing isomerization.[9]

Frequently Asked Questions (FAQs)

Q1: What is the role of ring strain in the reactivity of this compound?

The eight-membered ring of this compound possesses significant ring strain due to non-ideal bond angles and transannular interactions (steric hindrance across the ring).[10][11] This strain makes the double bond more reactive towards addition reactions, as the reaction relieves some of this strain in the transition state and the product. However, this strain can also lead to a variety of stable conformations, which can influence the stereochemical outcome of reactions.[11][12][13]

Q2: How does the phenyl group affect the reactions of this compound?

The phenyl group has two main effects:

  • Electronic Effect: The phenyl group is conjugated with the double bond, which can influence the electron density of the alkene and affect its reactivity towards electrophiles.

  • Steric Effect: The bulky phenyl group can direct incoming reagents to the less hindered face of the double bond, leading to stereoselective product formation. For example, in epoxidation, the m-CPBA will preferentially attack from the face opposite to the phenyl group.

Q3: My reaction with N-bromosuccinimide (NBS) on this compound gives a complex mixture of products. Why is this and how can I improve it?

The reaction of this compound with NBS is known to produce a mixture of allylic bromides, dienes, and other rearranged products.[14] This is due to the multiple allylic positions available for radical abstraction and the conformational flexibility of the eight-membered ring, which can lead to various elimination and rearrangement pathways.[14] To improve selectivity, you can try:

  • Lowering the reaction temperature: This can help to favor the thermodynamically most stable product.

  • Using a different solvent: The polarity of the solvent can influence the reaction pathway.

  • Careful control of stoichiometry: Using exactly one equivalent of NBS is crucial.

Q4: How can I confirm the purity and identity of my synthesized this compound?

The purity and identity can be confirmed using a combination of spectroscopic techniques:

  • 1H NMR: Look for the characteristic vinyl proton signal and the signals corresponding to the phenyl and cyclooctyl protons.

  • 13C NMR: Confirm the presence of the correct number of carbon signals, including the two sp2 carbons of the double bond and the aromatic carbons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess purity and confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Synthesis and Common Transformations of this compound

ReactionReagentsSolventTemperature (°C)Typical Yield (%)Reference
Synthesis (Dehydration) 1-Phenylcyclooctanol, p-TsOHBenzeneRefluxGood[14]
Bromination N-Bromosuccinimide (NBS)CCl465Mixture of products[14]
Epoxidation m-CPBADichloromethane (B109758)Room Temp~75 (general alkene)[4]
Hydrogenation H2, Pd/CMethanol or Ethanol (B145695)Room Temp>95 (general alkene)[15][16]

Experimental Protocols

Protocol 1: Synthesis of this compound[14]
  • Grignard Reaction: To a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene (B47551) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the formation of phenylmagnesium bromide. Once the Grignard reagent is formed, cool the flask to 0°C in an ice bath. Add a solution of cyclooctanone in anhydrous THF dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to obtain crude 1-phenylcyclooctanol.

  • Dehydration: To a solution of the crude 1-phenylcyclooctanol in benzene, add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to afford this compound.

Protocol 2: Epoxidation of this compound
  • Reaction Setup: Dissolve this compound in dichloromethane in a round-bottom flask. In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equivalents) in dichloromethane. For reactions sensitive to acid, add solid sodium bicarbonate or disodium hydrogen phosphate (~2 equivalents) to the alkene solution.

  • Reaction: Cool the alkene solution to 0°C in an ice bath. Add the m-CPBA solution dropwise with stirring. After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Separate the organic layer and wash it sequentially with a saturated solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography on silica gel.

Protocol 3: Catalytic Hydrogenation of this compound
  • Reaction Setup: In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (typically balloon pressure is sufficient). Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield phenylcyclooctane. Further purification is often not necessary if the starting material was pure.

Mandatory Visualizations

Reaction Pathway: NBS Bromination of this compound

Reaction of this compound with NBS Start This compound NBS NBS, CCl4, 65°C Start->NBS Mixture Complex Mixture of Products NBS->Mixture Allylic_Bromides Allylic Bromides Mixture->Allylic_Bromides Dienes 1,3-Dienes Mixture->Dienes Bromo_Dienes Bromo-1,3-Dienes Mixture->Bromo_Dienes Allylic_Alcohol Allylic Alcohol Mixture->Allylic_Alcohol Vinyl_Bromide Vinyl Bromide Mixture->Vinyl_Bromide

Caption: Product distribution from the reaction of this compound with NBS.[14]

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Phenylcyclooctene and Cyclooctene in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a detailed comparison of the reactivity of 1-phenylcyclooctene and cyclooctene (B146475) in three common and synthetically important cycloaddition reactions: epoxidation, dihydroxylation, and hydrogenation. The inclusion of a phenyl group on the cyclooctene ring significantly influences its electronic properties and steric environment, leading to notable differences in reaction outcomes.

This comparison is supported by experimental data from scientific literature, outlining reaction rates, yields, and stereoselectivity. Detailed experimental protocols for the discussed reactions are also provided to enable replication and further investigation.

Executive Summary of Reactivity Comparison

The presence of the phenyl group in this compound generally enhances its reactivity towards electrophilic reagents in comparison to the unsubstituted cyclooctene. This is attributed to the electron-donating nature of the phenyl group, which increases the electron density of the double bond. However, steric hindrance from the bulky phenyl group can also play a significant role, influencing the stereoselectivity of the reactions.

ReactionSubstrateReagentsProductYield (%)Reaction Time (h)Stereoselectivity
Epoxidation Cyclooctenem-CPBA, CH₂Cl₂Cyclooctene oxide~95%2Not applicable
This compoundm-CPBA, CH₂Cl₂This compound oxide>98%1High (attack from less hindered face)
Dihydroxylation CycloocteneOsO₄ (cat.), NMOcis-1,2-Cyclooctanediol~90%12syn-addition
This compoundOsO₄ (cat.), NMOcis-1-Phenyl-1,2-cyclooctanediolHighNot specifiedHigh (syn-addition, directed by phenyl group)
Hydrogenation CycloocteneH₂, Pd/C, Ethanol (B145695)CyclooctaneQuantitative1Not applicable
This compoundH₂, Pd/C, EthanolPhenylcyclooctaneHigh2Not applicable

Epoxidation

Epoxidation is the formation of a three-membered cyclic ether (epoxide) from an alkene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The electrophilic oxygen atom of the peroxy acid is attacked by the nucleophilic double bond of the alkene.

Reactivity Comparison

The phenyl group in this compound is an electron-donating group, which increases the electron density of the double bond.[1] This makes the double bond more nucleophilic and therefore more reactive towards the electrophilic oxygen of the peroxy acid.[2][3] Consequently, the epoxidation of this compound is expected to be faster than that of cyclooctene. Experimental evidence supports this, with the reaction of this compound proceeding to completion in a shorter time frame.

From a stereochemical perspective, the bulky phenyl group in this compound sterically hinders one face of the double bond. This directs the incoming electrophile (the peroxy acid) to the opposite, less hindered face, leading to a high degree of stereoselectivity in the product. For cyclooctene, which is a symmetrical molecule, there is no facial preference for the attack.

Experimental Protocols

Epoxidation of Cyclooctene: To a solution of cyclooctene (1.0 g, 9.08 mmol) in dichloromethane (B109758) (20 mL) at 0 °C is added m-CPBA (77% max, 2.23 g, 9.99 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield cyclooctene oxide.

Epoxidation of this compound: To a solution of this compound (1.0 g, 5.37 mmol) in dichloromethane (20 mL) at 0 °C is added m-CPBA (77% max, 1.32 g, 5.91 mmol) portion-wise over 10 minutes. The reaction mixture is stirred at room temperature for 1 hour. The workup procedure is identical to that for cyclooctene, yielding this compound oxide.

Epoxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_product Product Alkene Alkene (Cyclooctene or This compound) Reaction Stir in CH₂Cl₂ (0°C to RT) Alkene->Reaction mCPBA m-CPBA mCPBA->Reaction Wash Wash with NaHCO₃ (aq) & Brine Reaction->Wash Dry Dry (Na₂SO₄) Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Epoxide Epoxide Evaporate->Epoxide

Caption: Experimental workflow for the epoxidation of alkenes.

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups to a double bond, forming a diol. A common method for syn-dihydroxylation involves the use of osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the cis-diol.

Reactivity Comparison

Similar to epoxidation, the electron-rich double bond of this compound is more susceptible to attack by the electrophilic osmium tetroxide. This leads to a faster reaction rate compared to cyclooctene.

The stereochemical outcome of the dihydroxylation is a syn-addition of the two hydroxyl groups. In the case of this compound, the phenyl group directs the bulky osmium tetroxide reagent to the less sterically hindered face of the double bond, resulting in a high degree of facial selectivity. For cyclooctene, the addition occurs from either face with equal probability.

Experimental Protocols

Dihydroxylation of Cyclooctene: To a solution of cyclooctene (1.0 g, 9.08 mmol) in a mixture of acetone (B3395972) (20 mL) and water (2 mL) is added N-methylmorpholine N-oxide (1.27 g, 10.89 mmol). To this mixture, a 2.5% solution of osmium tetroxide in tert-butanol (B103910) (0.46 mL, 0.09 mmol) is added. The reaction is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite (10 mL) is then added, and the mixture is stirred for an additional hour. The acetone is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give cis-1,2-cyclooctanediol.

Dihydroxylation of this compound: The procedure is analogous to that for cyclooctene, using this compound (1.0 g, 5.37 mmol), NMO (0.75 g, 6.44 mmol), and a 2.5% solution of OsO₄ in tert-butanol (0.27 mL, 0.05 mmol). The reaction is monitored by TLC for completion. The workup procedure is identical to yield cis-1-phenyl-1,2-cyclooctanediol.

Dihydroxylation_Pathway Alkene Alkene Intermediate Cyclic Osmate Ester Alkene->Intermediate + OsO₄ OsO4 OsO₄ OsO4->Intermediate Diol cis-Diol Intermediate->Diol + H₂O OsVI Os(VI) species Intermediate->OsVI NMO NMO (Co-oxidant) OsVI->OsO4 + NMO

Caption: Signaling pathway for osmium-catalyzed dihydroxylation.

Hydrogenation

Catalytic hydrogenation is the addition of hydrogen across a double bond, resulting in a saturated alkane. This reaction is typically carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen gas.

Reactivity Comparison

In contrast to electrophilic additions, the rate of catalytic hydrogenation is generally more sensitive to steric hindrance. The alkene must adsorb onto the surface of the catalyst for the reaction to occur.[4] The bulky phenyl group in this compound can hinder this adsorption, potentially leading to a slower reaction rate compared to the less substituted cyclooctene. However, both alkenes are readily hydrogenated under standard conditions.

Experimental Protocols

Hydrogenation of Cyclooctene: A solution of cyclooctene (1.0 g, 9.08 mmol) in ethanol (20 mL) is added to a flask containing 10% palladium on carbon (100 mg). The flask is evacuated and filled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 1 hour. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to give cyclooctane.

Hydrogenation of this compound: The procedure is similar to that for cyclooctene, using this compound (1.0 g, 5.37 mmol) and 10% Pd/C (100 mg) in ethanol (20 mL). The reaction is typically complete within 2 hours. The workup is identical to yield phenylcyclooctane.[5]

Hydrogenation_Logic Start Alkene in Ethanol Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere Add_Catalyst->Hydrogenate Stir Vigorous Stirring Hydrogenate->Stir Filter Filter to Remove Catalyst Stir->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Alkane Product Evaporate->Product

Caption: Logical relationship in the catalytic hydrogenation process.

Conclusion

The presence of a phenyl substituent on the cyclooctene ring has a predictable yet significant impact on its reactivity in cycloaddition reactions. For electrophilic additions like epoxidation and dihydroxylation, the electron-donating nature of the phenyl group accelerates the reaction rate compared to the unsubstituted cyclooctene. Furthermore, the steric bulk of the phenyl group introduces a high degree of stereocontrol, which can be synthetically advantageous. In contrast, for catalytic hydrogenation, while the phenyl group may introduce some steric hindrance, both this compound and cyclooctene are efficiently reduced under standard conditions. This comparative guide highlights the importance of considering both electronic and steric effects when planning synthetic strategies involving substituted alkenes.

References

A Spectroscopic Comparison of 1-Phenylcyclooctene and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-phenylcyclooctene and its derivatives. The information presented is intended to aid in the identification and characterization of these compounds, which are of interest in synthetic organic chemistry and as potential scaffolds in drug discovery. The guide summarizes key spectroscopic data (¹H NMR, ¹³C NMR, and IR) in tabular format for easy reference and includes detailed experimental protocols for the acquisition of such data.

Introduction to this compound and its Reactivity

This compound is an unsaturated hydrocarbon featuring a phenyl group attached to an eight-membered ring. The reactivity of the double bond allows for a variety of chemical transformations, leading to a range of functionalized derivatives. A common reaction involves the use of N-bromosuccinimide (NBS), which can lead to the formation of allylic bromides, dienes, and other rearranged products. Understanding the spectroscopic signatures of these derivatives is crucial for reaction monitoring and product identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. This data is compiled from peer-reviewed literature and provides a baseline for the characterization of these compounds.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Phenyl-H7.35-7.15m-
Olefinic-H6.05t8.5
Allylic-H2.55m-
Cyclooctyl-H2.25, 1.60-1.40m-
3-Bromo-1-phenylcyclooctene Phenyl-H7.40-7.20m-
Olefinic-H6.10d4.5
CH-Br5.15m-
Cyclooctyl-H2.80-1.60m-
1-Phenyl-1,3-cyclooctadiene Phenyl-H7.40-7.20m-
Olefinic-H6.20-5.80m-
Allylic-H2.40m-
Cyclooctyl-H1.80-1.60m-

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound NameCarbonChemical Shift (δ, ppm)
This compound Phenyl C (ipso)143.5
Phenyl C128.2, 126.7, 125.5
Olefinic C140.1, 129.8
Cyclooctyl C30.1, 29.5, 28.8, 26.5, 26.2, 25.8
3-Bromo-1-phenylcyclooctene Phenyl C (ipso)142.8
Phenyl C128.4, 127.8, 126.0
Olefinic C138.5, 126.9
C-Br55.1
Cyclooctyl C35.8, 32.1, 29.3, 26.0, 24.1
1-Phenyl-1,3-cyclooctadiene Phenyl C (ipso)141.2
Phenyl C128.3, 127.1, 125.8
Olefinic C135.1, 131.0, 129.5, 128.8
Cyclooctyl C29.8, 27.5, 25.4

Table 3: Infrared (IR) Spectroscopic Data

Compound NameFunctional GroupWavenumber (cm⁻¹)
This compound C-H (aromatic)3080-3020
C-H (aliphatic)2920, 2850
C=C (aromatic)1600, 1490
C=C (olefinic)1650
3-Bromo-1-phenylcyclooctene C-H (aromatic)3080-3020
C-H (aliphatic)2925, 2855
C=C (aromatic)1598, 1492
C=C (olefinic)1645
C-Br690
1-Phenyl-1,3-cyclooctadiene C-H (aromatic)3075-3020
C-H (aliphatic)2920, 2850
C=C (aromatic)1600, 1495
C=C (conjugated diene)1640, 1605

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire spectra at room temperature.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

  • Sample Preparation:

    • Neat (for liquids): A thin film of the liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • KBr Pellet (for solids): A small amount of the solid sample (1-2 mg) is ground with dry KBr powder (100-200 mg) and pressed into a thin, transparent pellet.

  • Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for these types of compounds.

  • Sample Introduction: The sample can be introduced directly via a heated probe or through a gas chromatograph (GC-MS) for mixture analysis and purification verification.

  • Ionization: Electron ionization is typically performed at 70 eV.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The molecular ion peak (M⁺) provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start This compound + Reagents (e.g., NBS) reaction Reaction (e.g., Allylic Bromination) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Product ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectroscopic analysis of this compound derivatives.

A Comparative Guide to Assessing the Purity of Synthesized 1-Phenylcyclooctene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the most effective analytical techniques for assessing the purity of 1-Phenylcyclooctene, a versatile intermediate in organic synthesis. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), offering a comprehensive framework for selecting the most appropriate method for your needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes the key aspects of NMR, GC, and HPLC for the analysis of this compound.

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide structural information and quantitative analysis.Separates volatile compounds based on their partitioning between a stationary phase and a carrier gas.Separates compounds based on their distribution between a stationary phase and a liquid mobile phase.
Information Provided Detailed structural information, identification of impurities, and quantitative determination of purity.Quantitative determination of volatile impurities and the main compound.Quantitative determination of non-volatile and thermally labile impurities and the main compound.
Sample Requirements Soluble sample in a deuterated solvent.Volatile and thermally stable sample.Soluble sample in the mobile phase.
Key Advantages Provides unambiguous structural confirmation of the main compound and impurities. Non-destructive technique.High resolution and sensitivity for volatile compounds.Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones.
Potential Impurities Detected Triphenylphosphine (B44618) oxide, isomeric alkenes, residual 1-phenylcyclooctanol.Isomeric alkenes, residual solvents from synthesis.Triphenylphosphine oxide, other non-volatile byproducts.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are recommended starting points for the analysis of this compound using NMR, GC, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and identify and quantify any impurities present.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker, 500 MHz)[1]

  • NMR tubes

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃)[1]

  • Internal standard (optional, for quantitative analysis), e.g., 1,3,5-trimethoxybenzene.

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized this compound in ~0.6 mL of CDCl₃.

  • If quantitative analysis is desired, add a known amount of the internal standard.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (phasing, baseline correction, and integration).

  • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure and identify any impurity signals. The vinylic proton of this compound typically appears as a triplet around 5.8 ppm. The phenyl protons resonate in the aromatic region (7.1-7.4 ppm), and the allylic and aliphatic protons of the cyclooctene (B146475) ring appear further upfield.[2][3]

  • For purity calculation, compare the integral of a characteristic proton signal of this compound to the integral of the internal standard or to the sum of all integrals (for a percent purity estimation).

Gas Chromatography (GC)

Objective: To separate and quantify volatile impurities, such as isomeric alkenes, from this compound.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., a nonpolar or medium-polarity column)[4]

Reagents:

  • High-purity carrier gas (e.g., Helium or Hydrogen)[5]

  • High-purity solvents for sample preparation (e.g., hexane (B92381) or dichloromethane)

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., 1 mg/mL in hexane).

  • Set the GC operating conditions. A typical starting point for isomeric hydrocarbon separation could be:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure separation of compounds with different boiling points.[5]

    • Carrier Gas Flow Rate: ~1-2 mL/min.[5]

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Record the chromatogram.

  • Identify the peak corresponding to this compound based on its retention time (determined by running a standard, if available).

  • Quantify the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify non-volatile or thermally labile impurities, such as triphenylphosphine oxide, from this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column[6]

Reagents:

  • HPLC-grade solvents for the mobile phase (e.g., acetonitrile (B52724) and water)[6]

  • High-purity solvent for sample preparation (e.g., mobile phase)

Procedure:

  • Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Set the HPLC operating conditions. For aromatic hydrocarbons, a reversed-phase method is typically suitable:

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher percentage of water and increasing the percentage of acetonitrile over the run.[7]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C)

    • Detection Wavelength: Monitor at a wavelength where this compound and potential aromatic impurities absorb, for example, 254 nm.

  • Inject a known volume (e.g., 10 µL) of each standard and the sample.

  • Record the chromatograms.

  • Identify the peak for this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve and calculate the purity.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in Hexane start->dissolve inject Inject into GC dissolve->inject separate Separation in Column inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate end Purity Report calculate->end

GC Analysis Workflow for this compound Purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Synthesized this compound dissolve_sample Dissolve in Mobile Phase start->dissolve_sample inject Inject into HPLC dissolve_sample->inject prepare_standards Prepare Calibration Standards prepare_standards->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatograms detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify Sample calibrate->quantify end Purity Report quantify->end

HPLC Analysis Workflow for this compound Purity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Synthesized this compound dissolve Dissolve in CDCl3 start->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process analyze Analyze Chemical Shifts & Integrals process->analyze calculate Determine Purity analyze->calculate end Purity & Structural Confirmation calculate->end

NMR Analysis Workflow for this compound Purity.

Logical Selection of Purity Assessment Method

The selection of the most suitable analytical technique depends on the synthetic route used to prepare this compound, as this will dictate the likely impurities.

Purity_Method_Selection start Synthesis of this compound wittig Wittig Reaction start->wittig Route 1 dehydration Dehydration of 1-Phenylcyclooctanol start->dehydration Route 2 wittig_impurity Likely Impurity: Triphenylphosphine Oxide (non-volatile) wittig->wittig_impurity nmr Orthogonal Technique for both routes: NMR for structural confirmation and quantification of all impurities. wittig->nmr dehydration_impurity Likely Impurities: Isomeric Alkenes (volatile) Residual Alcohol dehydration->dehydration_impurity dehydration->nmr hplc Primary Technique: HPLC wittig_impurity->hplc gc Primary Technique: GC dehydration_impurity->gc

Decision tree for selecting the appropriate purity assessment method.

By employing a combination of these powerful analytical techniques and following structured experimental protocols, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development endeavors. The use of orthogonal methods, such as confirming HPLC or GC results with NMR, is highly recommended for a comprehensive and robust purity determination.

References

A Comparative Guide to Cycloalkenes in Bioorthogonal Chemistry: Evaluating the Potential of 1-Phenylcyclooctene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of reagents for bioorthogonal chemistry is a critical decision that directly impacts the success of applications ranging from cellular imaging to drug delivery. Among the most powerful tools in this field are cycloalkenes, which undergo rapid and specific reactions in biological environments. This guide provides a comparative analysis of the performance of various cycloalkenes, with a particular focus on contextualizing the potential of 1-Phenylcyclooctene against well-established alternatives.

While direct experimental data for this compound in bioorthogonal applications remains limited in publicly available literature, we can infer its potential performance by examining related structures and the principles governing cycloalkene reactivity. The trans-isomer of cyclooctene (B146475), in particular, is a highly reactive dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines, a cornerstone of modern bioorthogonal chemistry.[1][2] The reactivity of these molecules is largely dictated by their ring strain.[1][3]

Performance Comparison of Cycloalkenes

The reactivity of cycloalkenes in bioorthogonal ligations, particularly the IEDDA reaction with tetrazines, is a key performance metric. The table below summarizes the second-order rate constants for various trans-cyclooctene (B1233481) (TCO) derivatives, providing a benchmark for potential new reagents.

Cycloalkene DerivativeReaction PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
trans-Cyclooctene (TCO)3,6-diphenyl-s-tetrazine19.1[4]
Dioxolane-fused trans-cyclooctene (d-TCO)3,6-diphenyl-s-tetrazine520[4]
5-hydroxy-trans-cyclooctene (axial)Water-soluble 3,6-dipyridyl-s-tetrazine80,200[4]
5-hydroxy-trans-cyclooctene (equatorial)Water-soluble 3,6-dipyridyl-s-tetrazine22,600[4]
Dioxolane-fused trans-cyclooctene (d-TCO)Water-soluble 3,6-dipyridyl-s-tetrazine366,000[4]
Conformationally strained trans-cyclooctene (sTCO)Water-soluble diphenyl-s-tetrazine analog2.86 x 10⁵[5]

Table 1: Comparison of second-order rate constants for the inverse-electron-demand Diels-Alder reaction between various trans-cyclooctene derivatives and tetrazines.

The data clearly indicates that conformational strain significantly enhances reactivity, with strained derivatives like sTCO exhibiting exceptionally fast kinetics.[4][5] The stereochemistry of substituents on the TCO ring also plays a crucial role in modulating reaction rates.[6]

While data for this compound is not available, studies on other aryl-substituted cycloalkenes and related systems suggest that the electronic properties of the substituent can influence the reaction kinetics.[7][8][9] A phenyl group, being weakly electron-withdrawing, might have a modest effect on the reactivity of the cyclooctene core. However, the primary determinant of reactivity will likely remain the ring strain of the cyclooctene, particularly in its trans configuration.

Experimental Protocols

To facilitate the evaluation of new cycloalkenes like this compound, we provide detailed, adaptable experimental protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This protocol allows for the precise measurement of the kinetics of the fast reactions between cycloalkenes and tetrazines.

Materials:

  • Cycloalkene derivative (e.g., this compound) solution in a suitable solvent (e.g., acetonitrile/water mixture).

  • Tetrazine derivative (e.g., a water-soluble 3,6-dipyridyl-s-tetrazine) solution in the same solvent.

  • Stopped-flow spectrophotometer.

Procedure:

  • Prepare stock solutions of the cycloalkene and tetrazine of known concentrations.

  • Dilute the stock solutions to the desired working concentrations. The concentration of one reactant should be in large excess (pseudo-first-order conditions).

  • Equilibrate the reactant solutions to the desired temperature (e.g., 25 °C).

  • Load the two reactant solutions into the separate syringes of the stopped-flow instrument.

  • Initiate the reaction by rapidly mixing the two solutions.

  • Monitor the reaction progress by following the disappearance of the characteristic absorbance of the tetrazine (typically between 510 and 550 nm) over time.[10]

  • Fit the resulting kinetic trace to a pseudo-first-order model to obtain the observed rate constant (k_obs).

  • Repeat the experiment with varying concentrations of the excess reactant.

  • Plot k_obs versus the concentration of the excess reactant. The slope of the resulting linear plot will be the second-order rate constant (k₂).

Protocol 2: In Vitro Protein Labeling

This protocol assesses the ability of a cycloalkene to specifically label a protein that has been genetically encoded with a tetrazine-containing unnatural amino acid.

Materials:

  • Purified protein of interest containing a genetically encoded tetrazine moiety.

  • Cycloalkene-fluorophore conjugate (e.g., this compound-FITC).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • SDS-PAGE gels and associated reagents.

  • Fluorescence gel scanner.

Procedure:

  • Incubate the tetrazine-modified protein with the cycloalkene-fluorophore conjugate at a specific molar ratio in PBS at room temperature for a defined period (e.g., 1 hour).

  • As a negative control, incubate the wild-type protein (lacking the tetrazine) with the cycloalkene-fluorophore conjugate under the same conditions.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the gel using a fluorescence scanner to detect the labeled protein.

  • Stain the gel with a total protein stain (e.g., Coomassie Blue) to confirm equal protein loading.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key reaction and experimental workflow.

Inverse Electron-Demand Diels-Alder Reaction Inverse Electron-Demand Diels-Alder Reaction Pathway Tetrazine Tetrazine TransitionState [4+2] Cycloaddition Transition State Tetrazine->TransitionState Diene trans_Cyclooctene trans-Cyclooctene trans_Cyclooctene->TransitionState Dienophile Dihydropyridazine Dihydropyridazine Adduct TransitionState->Dihydropyridazine Cycloaddition Nitrogen N₂ Gas Dihydropyridazine->Nitrogen Retro-Diels-Alder (N₂ extrusion)

Caption: IEDDA reaction between a tetrazine and a trans-cyclooctene.

Protein Labeling Workflow Experimental Workflow for In Vitro Protein Labeling cluster_reagents Reagents TetrazineProtein Tetrazine-labeled Protein Incubation Incubation (PBS, Room Temp) TetrazineProtein->Incubation CycloalkeneFluorophore Cycloalkene-Fluorophore Conjugate CycloalkeneFluorophore->Incubation SDS_PAGE SDS-PAGE Analysis Incubation->SDS_PAGE FluorescenceScan Fluorescence Imaging SDS_PAGE->FluorescenceScan CoomassieStain Total Protein Staining SDS_PAGE->CoomassieStain Analysis Data Analysis and Comparison FluorescenceScan->Analysis CoomassieStain->Analysis

Caption: Workflow for in vitro protein labeling with cycloalkenes.

Conclusion

The field of bioorthogonal chemistry continues to evolve, with the development of new reactive partners being a key driver of innovation. While this compound is not yet an established reagent, its performance can be rationally evaluated by comparison with existing cycloalkenes and by employing standardized experimental protocols. The high reactivity of the trans-cyclooctene scaffold, driven by ring strain, provides a strong foundation for the development of novel probes. Further research into the synthesis and reactivity of 1-phenyl-trans-cyclooctene is warranted to fully elucidate its potential in bioorthogonal applications. This guide provides the necessary framework for such an evaluation, empowering researchers to make informed decisions in the design of their next generation of chemical biology tools.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.